molecular formula C6H14ClN B2716196 rac-[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride, trans CAS No. 2031242-24-5

rac-[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride, trans

Cat. No.: B2716196
CAS No.: 2031242-24-5
M. Wt: 135.64
InChI Key: SPIXFPVMTPMHKN-IBTYICNHSA-N
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Description

rac-[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride, trans is a chemical compound with the molecular formula C6H13N·HCl It is a hydrochloride salt of [(1R,2R)-2-ethylcyclopropyl]methanamine, which is a cyclopropyl derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride, trans typically involves the cyclopropanation of suitable precursors followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the reaction of ethylcyclopropane with methanamine under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process may also include purification steps such as crystallization and filtration to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride, trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amines.

Scientific Research Applications

rac-[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride, trans has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride, trans is unique due to its specific ethyl substitution on the cyclopropyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific research applications .

Properties

IUPAC Name

[(1R,2R)-2-ethylcyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-2-5-3-6(5)4-7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIXFPVMTPMHKN-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H]1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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